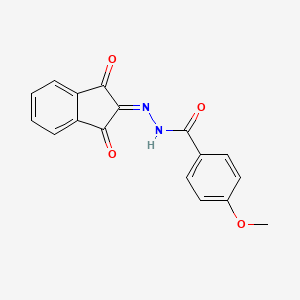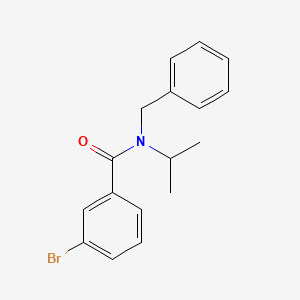![molecular formula C14H18Cl2N2O2 B5800270 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to relieve pain and inflammation associated with arthritis, menstrual cramps, and other conditions. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a number of other effects, including inhibition of platelet aggregation and modulation of ion channels.
実験室実験の利点と制限
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and a wide range of potential applications. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. For example, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have some off-target effects, which may complicate its use in certain experiments. Additionally, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is the development of new formulations of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide that may have improved pharmacokinetic properties or reduced side effects. Another area of interest is the investigation of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide's potential use in the treatment of other conditions, such as cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential interactions with other drugs and compounds.
合成法
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized by reacting 2,6-dichloroaniline with 2-(4-morpholinyl)ethylchloride and acetic anhydride in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a valuable tool for studying inflammation and pain pathways. 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been used to investigate the role of cyclooxygenase (COX) enzymes in inflammation and pain.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-3-13(16)11(12)10-14(19)17-4-5-18-6-8-20-9-7-18/h1-3H,4-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNCNEANQQLHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)



![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
